1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-
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Overview
Description
1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- is a complex organic compound with significant applications in synthetic chemistry. It is known for its role as a diene in Diels-Alder reactions, which are pivotal in the synthesis of various cyclic compounds .
Preparation Methods
The synthesis of 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- typically involves the reaction of 1,3-butadiene with methoxy and trimethylsilyloxy groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: Substitution reactions often involve the replacement of the methoxy or trimethylsilyloxy groups with other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- has several applications in scientific research:
Chemistry: It is widely used in the synthesis of cyclic compounds through Diels-Alder reactions.
Biology: The compound can be used in the study of enzyme mechanisms and the synthesis of biologically active molecules.
Industry: The compound is used in the production of various polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- primarily involves its role as a diene in Diels-Alder reactions. In these reactions, the compound interacts with dienophiles to form cyclic compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the dienophile .
Comparison with Similar Compounds
1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- can be compared with other similar compounds such as:
1-Methoxy-1,3-butadiene: Similar in structure but lacks the trimethylsilyloxy group.
2-Phenyl-3-butyn-2-ol: Contains a phenyl group instead of the methoxy and trimethylsilyloxy groups.
2,3-Dimethoxy-1,3-butadiene: Contains two methoxy groups instead of the trimethylsilyloxy group. These compounds have different reactivity and applications, highlighting the uniqueness of 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- in synthetic chemistry.
Properties
CAS No. |
102308-33-8 |
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Molecular Formula |
C10H18O4Si |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
[(1Z)-1-methoxy-3-trimethylsilyloxybuta-1,3-dien-2-yl] acetate |
InChI |
InChI=1S/C10H18O4Si/c1-8(14-15(4,5)6)10(7-12-3)13-9(2)11/h7H,1H2,2-6H3/b10-7- |
InChI Key |
ZGXILINNKVAZTI-YFHOEESVSA-N |
Isomeric SMILES |
CC(=O)O/C(=C\OC)/C(=C)O[Si](C)(C)C |
Canonical SMILES |
CC(=O)OC(=COC)C(=C)O[Si](C)(C)C |
Origin of Product |
United States |
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